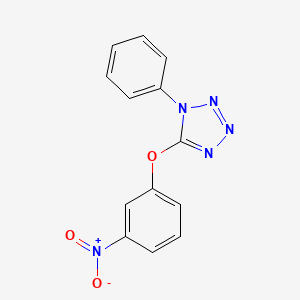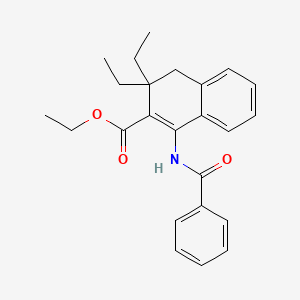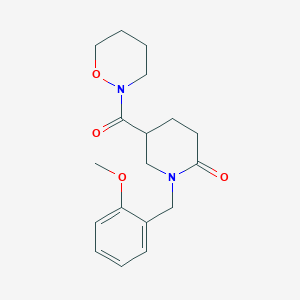
5-(3-nitrophenoxy)-1-phenyl-1H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-nitrophenoxy)-1-phenyl-1H-tetrazole, also known as NPT, is a novel tetrazole compound that has gained significant attention in the scientific community due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 5-(3-nitrophenoxy)-1-phenyl-1H-tetrazole is not fully understood. However, it has been suggested that this compound may exert its biological effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. This compound has also been shown to inhibit the proliferation of cancer cells, including breast cancer and lung cancer cells. Additionally, this compound has been shown to reduce inflammation in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3-nitrophenoxy)-1-phenyl-1H-tetrazole has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. Additionally, this compound has been shown to exhibit low toxicity in animal models. However, there are also limitations associated with the use of this compound in lab experiments. One limitation is that this compound is not water-soluble, which can make it difficult to administer in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on 5-(3-nitrophenoxy)-1-phenyl-1H-tetrazole. One area of research could focus on elucidating the mechanism of action of this compound. Additionally, further studies could investigate the potential use of this compound as a photosensitizer for photodynamic therapy. Other potential areas of research could include the use of this compound as a molecular probe for the detection of nitric oxide and the development of water-soluble derivatives of this compound for use in experiments.
Métodos De Síntesis
5-(3-nitrophenoxy)-1-phenyl-1H-tetrazole can be synthesized using various methods, including the reaction of 3-nitrophenol with phenylhydrazine in the presence of sodium nitrite and hydrochloric acid. The reaction mixture is then treated with sodium azide and copper(I) iodide to obtain this compound. Other methods include the reaction of 3-nitrophenol with phenylhydrazine in the presence of sodium nitrite and sodium azide, followed by copper(I) iodide.
Aplicaciones Científicas De Investigación
5-(3-nitrophenoxy)-1-phenyl-1H-tetrazole has been extensively studied for its potential applications in various fields of research. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory activities. This compound has also been shown to have potential as a photosensitizer for photodynamic therapy. Additionally, this compound has been studied for its potential use as a molecular probe for the detection of nitric oxide.
Propiedades
IUPAC Name |
5-(3-nitrophenoxy)-1-phenyltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5O3/c19-18(20)11-7-4-8-12(9-11)21-13-14-15-16-17(13)10-5-2-1-3-6-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJTYTSDSLYLIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)OC3=CC=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5016827.png)
![N-{2-[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinyl]ethyl}acetamide](/img/structure/B5016840.png)

![N-[2-fluoro-5-(trifluoromethyl)benzyl]-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5016860.png)
![4-({2-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5016866.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B5016875.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B5016881.png)



![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-phenylacetamide](/img/structure/B5016908.png)
![N-benzyl-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5016914.png)
![N-(1-{1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B5016916.png)
![2-[1-(3-methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexanone](/img/structure/B5016917.png)